(2R,4R)-APDC
CAS No.: 169209-63-6
Cat. No.: VC0004325
Molecular Formula: C6H10N2O4
Molecular Weight: 174.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 169209-63-6 |
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Molecular Formula | C6H10N2O4 |
Molecular Weight | 174.15 g/mol |
IUPAC Name | (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
Standard InChI | InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 |
Standard InChI Key | XZFMJVJDSYRWDQ-AWFVSMACSA-N |
Isomeric SMILES | C1[C@@H](NC[C@]1(C(=O)O)N)C(=O)O |
SMILES | C1C(NCC1(C(=O)O)N)C(=O)O |
Canonical SMILES | C1C(NCC1(C(=O)O)N)C(=O)O |
Chemical and Pharmacological Profile of (2R,4R)-APDC
Structural and Physicochemical Properties
(2R,4R)-APDC (CAS: 169209-63-6) is a pyrrolidine dicarboxylate derivative with the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.15 g/mol . The compound exists as a white crystalline powder, soluble in aqueous solutions (≥2 mg/mL in water) . Its stereochemistry at the 2R and 4R positions is critical for receptor selectivity, as enantiomeric forms exhibit reduced potency .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₆H₁₀N₂O₄ |
Molecular Weight | 174.15 g/mol |
Solubility | ≥2 mg/mL in water |
Storage Conditions | Desiccate at room temperature |
Purity | ≥98% (HPLC) |
Mechanism of Action and Receptor Specificity
(2R,4R)-APDC activates group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors that inhibit cyclic AMP (cAMP) production via Gᵢ/o proteins . This action reduces presynaptic glutamate release and modulates postsynaptic excitability, making it a key regulator of synaptic transmission. The compound’s selectivity is evident from its EC₅₀ values:
In vivo studies confirm its central activity following systemic administration, with effects observed in cortical and hippocampal regions .
Research Findings on (2R,4R)-APDC in Neurophysiology
Developmental Effects in the Visual Cortex
A seminal study by Journal of Neurophysiology (1999) investigated (2R,4R)-APDC’s age-dependent effects in cat visual cortex . Key findings include:
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Layer-Specific Suppression: In 3–4-week-old cats, iontophoresis of (2R,4R)-APDC suppressed spontaneous and visually evoked activity across all cortical layers. By 6–8 weeks, this effect disappeared in layer 4 but persisted in extragranular layers (2, 3, 5, 6) .
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Dark-Rearing Prolongs Sensitivity: Dark-reared cats retained (2R,4R)-APDC sensitivity in layer 4 until 47–54 days, suggesting visual experience regulates mGluR2/3 expression .
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Correlation with Ocular Dominance: The loss of layer 4 sensitivity coincided with ocular dominance column segregation, implicating group II mGluRs in critical-period plasticity .
These results align with immunohistochemical data showing mGluR2/3 immunoreactivity declines in layer 4 postnatally .
Modulation of Hypoxia-Induced Cognitive Deficits
Wiśniewski et al. (2004) demonstrated (2R,4R)-APDC’s neuroprotective potential in hypoxia-exposed rats :
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Memory Rescue: Hypoxia impaired passive avoidance retention (median latency: 10 sec vs. 300 sec controls). (2R,4R)-APDC (100 nmol, intracerebroventricular) restored latency to 80–94 sec, indicating improved retrieval .
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Anxiogenic Effects: The agonist reduced open-arm exploration in elevated plus-maze tests, suggesting anxiogenic properties under hypoxic conditions .
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Dose-Dependent Efficacy: Higher doses (1 µmol) impaired acquisition, whereas lower doses (100 nmol) enhanced consolidation, highlighting receptor-subtype specificity .
These findings support mGluR2/3 activation as a strategy to mitigate ischemic brain injury.
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